Home > Products > Screening Compounds P2334 > 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole
4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole -

4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole

Catalog Number: EVT-8361035
CAS Number:
Molecular Formula: C16H13ClN4O2
Molecular Weight: 328.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of bromodomain and extraterminal (BET) proteins, which play crucial roles in gene regulation and cancer progression. The specific structure of this compound suggests it may exhibit unique biological activities, making it a candidate for further pharmacological exploration.

Source

The compound is synthesized through various chemical methodologies that involve the modification of existing pyrimidoindole frameworks. Research articles and patents document the synthesis and evaluation of similar compounds, providing insights into the methods employed and their biological evaluations .

Classification

This compound can be classified as:

  • Chemical Class: Pyrimidoindole derivative
  • Substituents: Contains a chloro group, methoxy group, and isoxazole moiety.
  • Potential Applications: Anticancer agent, specifically targeting BET proteins.
Synthesis Analysis

Methods

The synthesis of 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Pyrimidoindole Core: This involves cyclization reactions where substituted indoles react with appropriate carbonyl compounds to form the pyrimido[4,5-b]indole structure.
  2. Chlorination and Methoxylation: Specific reagents are used to introduce the chloro and methoxy groups at designated positions on the pyrimidine ring.
  3. Isoxazole Formation: The isoxazole ring is constructed through cyclization of an appropriate precursor with hydroxylamine or related reagents under acidic or basic conditions.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula for 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole can be expressed as C15H14ClN3O2C_{15}H_{14}ClN_3O_2. The compound features:

  • A pyrimido[4,5-b]indole core, which contributes to its structural stability and biological activity.
  • A chloro substituent at position 4, enhancing its reactivity.
  • A methoxy group at position 6, which may influence its solubility and binding properties.
  • An isoxazole moiety, which adds further complexity to its chemical behavior.

Data

Key structural data includes:

  • Molecular Weight: Approximately 305.74 g/mol
  • Melting Point: Specific melting points can vary based on purity but are typically within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

The compound's chemical reactivity can be explored through various reactions such as:

  1. Nucleophilic Substitution: The chloro group may undergo nucleophilic substitution reactions with various nucleophiles.
  2. Electrophilic Aromatic Substitution: The aromatic rings present in the structure can participate in electrophilic substitutions, potentially leading to further functionalization.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur affecting the stability of the isoxazole ring.

Technical Details

Understanding these reactions aids in predicting potential metabolic pathways and interactions within biological systems. Reaction conditions such as pH and temperature significantly influence these processes .

Mechanism of Action

Process

The mechanism of action for 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole primarily involves its interaction with BET proteins. These proteins facilitate the transcription of oncogenes by binding acetylated lysines on histones.

  1. Binding Affinity: The compound likely binds to the bromodomain of BET proteins with high affinity due to its structural features.
  2. Inhibition of Gene Transcription: By blocking this interaction, the compound inhibits transcriptional activation of genes involved in cancer cell proliferation.

Data

Experimental studies have shown that similar compounds exhibit low nanomolar potencies against BET proteins in various cancer models .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability under various pH conditions is crucial for potential therapeutic applications; stability data should be assessed during synthesis .
  • Reactivity: The presence of reactive groups like chloro makes it susceptible to further chemical modifications.
Applications

Scientific Uses

The primary applications for 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole include:

  1. Cancer Therapy: As a potential BET inhibitor, it could be used in targeted cancer therapies aimed at inhibiting tumor growth by disrupting oncogene expression.
  2. Research Tool: It serves as a valuable tool for studying gene regulation mechanisms mediated by BET proteins in various biological contexts .
Introduction to the Pyrimidoindole-Isoxazole Hybrid as a Novel Epigenetic Modulator

Contextualizing the Compound Within Bromodomain and Extra-Terminal Domain Bromodomain Inhibitor Research

The chemical entity 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole (CAS Registry Number: 1627721-56-5) represents an emerging class of heterocyclic small molecules designed to target bromodomain and extra-terminal domain (BET) family proteins through structural mimicry of acetylated lysine residues. This compound integrates a pyrimido[4,5-b]indole scaffold—a tricyclic nitrogen-rich aromatic system—with a 3,5-dimethylisoxazole moiety, positioning it within the broader landscape of epigenetic therapeutics targeting chromatin reader domains [3] [7] [10]. The molecular architecture strategically combines key pharmacophoric elements observed in classical BET inhibitors: The isoxazole ring serves as an acetyl-lysine bioisostere capable of engaging the conserved asparagine residue (Asn140 in Bromodomain containing 4, BD1) within the bromodomain binding pocket, while the chlorinated pyrimidoindole core provides planar rigidity for enhanced chromatin affinity and selectivity [1] [9].

Table 1: Structural and Chemical Identifiers of 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole

PropertyValue
Systematic Name4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole
CAS Registry Number1627721-56-5
Molecular FormulaC₁₆H₁₃ClN₄O₂
Molecular Weight328.75 g/mol
Core Structural MotifsPyrimidoindole, 3,5-dimethylisoxazole

This hybrid structure diverges from first-generation BET inhibitors such as thienotriazolodiazepines (e.g., JQ1) or dihydropyridopyrimidines by exploiting the pyrimidoindole scaffold's DNA-intercalating potential, which may confer additional chromatin-modifying capabilities beyond bromodomain occupancy [9]. Computational analyses suggest the methoxy and chloro substituents enhance hydrophobic interactions within the bromodomain ZA loop—a region critical for binding specificity among BET family members [5] [9]. Nevertheless, the 3,5-dimethylisoxazole motif introduces potential metabolic liabilities; studies on analogous isoxazole-containing inhibitors indicate susceptibility to cytochrome P450-mediated bioactivation, potentially forming electrophilic quinone intermediates capable of off-target protein adduction [1]. This necessitates careful structural optimization to balance target engagement and metabolic stability in future derivatives.

Rationale for Targeting Oncogenic Transcription via Chromatin Reader Domains

The therapeutic rationale for inhibiting BET bromodomains with compounds like 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole centers on disrupting aberrant transcriptional programs that drive oncogenesis. BET family proteins—Bromodomain containing 2, Bromodomain containing 3, Bromodomain containing 4, and Bromodomain Testis Specific—function as epigenetic "readers" that recognize acetylated lysine marks on histone tails, subsequently recruiting transcriptional machinery to promoter and enhancer regions [3] [5]. Of particular oncogenic relevance is Bromodomain containing 4, which facilitates RNA polymerase II-dependent transcription elongation through its interaction with the positive transcription elongation factor b complex [3] [8]. This molecular function becomes pathological when hijacked by cancer cells to maintain expression of master regulatory oncogenes such as MYC, BCL2, and NF-κB [8] [9].

Table 2: Molecular Targeting Advantages of Pyrimidoindole-Isoxazole Hybrids

FeatureMechanistic Implication
Pyrimidoindole CorePlanar aromatic system enabling chromatin intercalation and enhanced DNA proximity effects
3,5-DimethylisoxazoleHigh-fidelity acetyl-lysine mimicry with conserved hydrogen bonding to bromodomain asparagine
Chloro SubstituentHydrophobic stabilization within the bromodomain ZA loop pocket
Methoxy GroupElectron-donating moiety modulating electron density for optimized π-stacking interactions

In hematological malignancies like multiple myeloma, translocation events frequently position MYC under control of super-enhancers—large clusters of enhancer elements densely enriched with Bromodomain containing 4. Chemical inhibition displaces Bromodomain containing 4 from these chromatin domains, resulting in preferential downregulation of MYC transcription and subsequent collapse of its oncogenic transcriptional network [8]. The pyrimidoindole core of the subject compound may exhibit enhanced efficacy against such dependencies by combining bromodomain occupancy with localized DNA intercalation, physically obstructing enhancer-promoter looping required for MYC overexpression [9]. Additionally, the compound’s heterocyclic system shows potential for disrupting Bromodomain containing 4’s extraterminal domain interactions with co-activators like nuclear receptor binding SET domain protein 3 and Jumonji domain containing 6, further attenuating oncogenic transcription [5] [9]. This dual-capacity to interfere with both bromodomain-histone recognition and extraterminal domain-protein interactions represents a compelling mechanistic advancement over first-generation BET inhibitors, positioning pyrimidoindole-isoxazole hybrids as versatile epigenetic modulators for oncology therapeutics.

Properties

Product Name

4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole

IUPAC Name

4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

InChI

InChI=1S/C16H13ClN4O2/c1-7-13(8(2)23-21-7)10-4-11-9(5-12(10)22-3)14-15(17)18-6-19-16(14)20-11/h4-6H,1-3H3,(H,18,19,20)

InChI Key

CODMIPQTVMYKBE-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC=N4)Cl)OC

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC=N4)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.